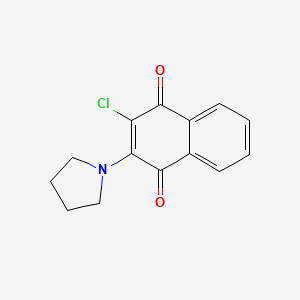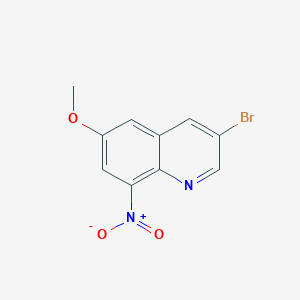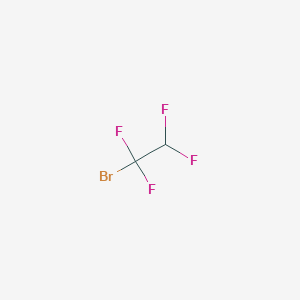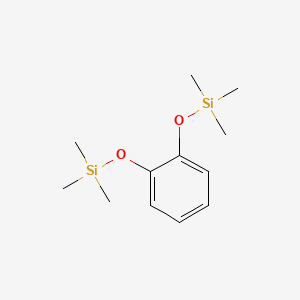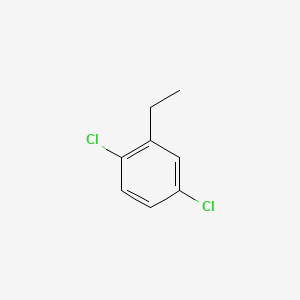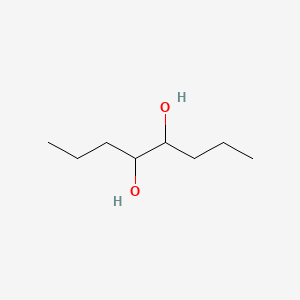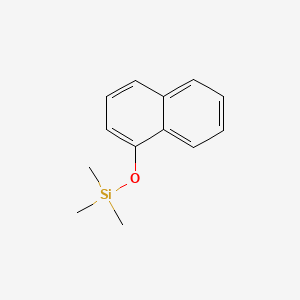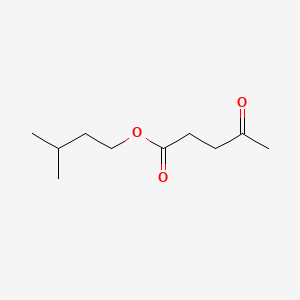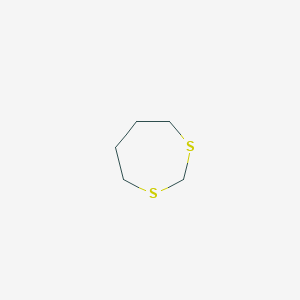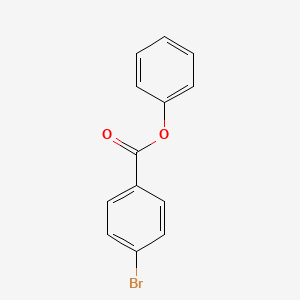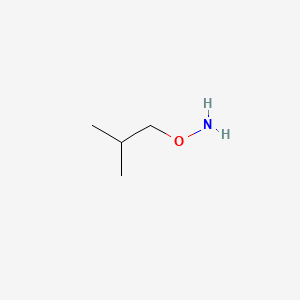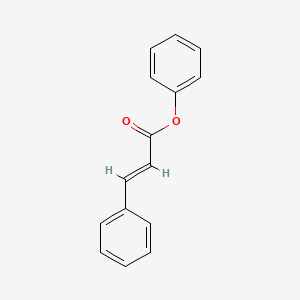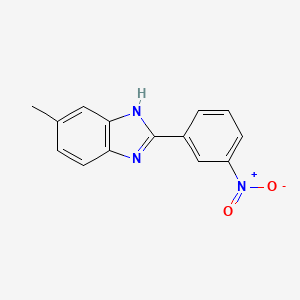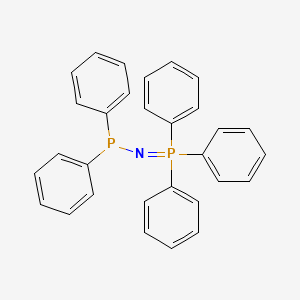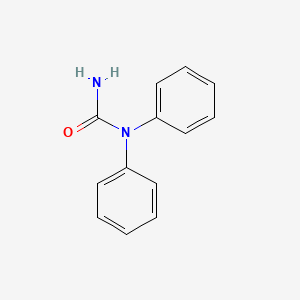
1,1-Diphenylurea
Descripción general
Descripción
Asym-diphenylurea appears as needles or white crystals. (NTP, 1992)
Aplicaciones Científicas De Investigación
Anticancer Applications
1,1-Diphenylurea is significant in the field of cancer research. It forms an important link in designing active substances for treating cancer due to its ability to bind with certain acceptors. Diphenylurea shows activity against several human cancer cell lines and is used in synthesizing various anticancer agents, such as sorafenib. It inhibits cell signaling transduction pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR, essential in cancer development. Additionally, it inhibits tumor cell growth by targeting multiple receptor tyrosine kinases, such as VEGFRs, PDGFRs, and EGFRs. Diphenylurea derivatives are also applied in the synthesis of Aurora kinases inhibitors and HDAC inhibitors, which affect cell division and differentiation (W. Yicong, Ren Xinyue, & Guo-Wu Rao, 2019).
Plant Biology and Agriculture
In the agricultural sector, 1,1-Diphenylurea derivatives have been found to stimulate somatic embryogenesis in various Citrus species. They have shown higher embryogenic performance compared to classical cytokinins, indicating their potential in plant tissue culture and plant breeding (A. Carra et al., 2006).
Antiviral Pharmaceutical Research
Research on the conformational preferences of 1,1-Diphenylurea has provided insights into its role in antiviral pharmaceuticals. Studies have explored its structure and binding properties, which are crucial for developing effective antiviral drugs (R. Emery et al., 2004).
Synthetic Chemistry
1,1-Diphenylurea is an intermediate in phosgene-free synthesis routes for important chemicals like methyl N-phenylcarbamate and phenyl isocyanate. This showcases its role in developing safer, more environmentally friendly chemical synthesis methods (A. Vavasori & L. Ronchin, 2012).
Antibacterial Applications
Diphenylurea derivatives have been identified as a new class of antibacterial agents, particularly effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA & VRSA). Their structure-activity relationships have been extensively studied, indicating their potential as therapeutic agents in combating bacterial resistance (I. Eissa et al., 2017).
Alzheimer's Disease Research
In the context of Alzheimer's disease, 1,3-diphenylurea derivatives have been designed to act as dual-target-directed agents. They combine BACE 1 inhibitor properties with metal chelating abilities, offering a novel approach in Alzheimer's disease treatment research (Wenhai Huang et al., 2010).
Propiedades
Número CAS |
603-54-3 |
|---|---|
Nombre del producto |
1,1-Diphenylurea |
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1,1-diphenylurea |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) |
Clave InChI |
XKAFKUGMXFMRCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |
Punto de ebullición |
Decomposes (NTP, 1992) |
Densidad |
1.276 (NTP, 1992) |
melting_point |
372 °F (NTP, 1992) |
Otros números CAS |
603-54-3 26763-63-3 |
Descripción física |
Asym-diphenylurea appears as needles or white crystals. (NTP, 1992) |
Solubilidad |
less than 1 mg/mL at 72° F (NTP, 1992) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


